3-(4-methoxyphenyl)-1-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
CAS No.:
Cat. No.: VC20033771
Molecular Formula: C23H27N5O2
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27N5O2 |
|---|---|
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-1-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
| Standard InChI | InChI=1S/C23H27N5O2/c1-17-7-6-8-19(15-17)28(23(29)24-18-10-12-20(30-2)13-11-18)16-22-26-25-21-9-4-3-5-14-27(21)22/h6-8,10-13,15H,3-5,9,14,16H2,1-2H3,(H,24,29) |
| Standard InChI Key | VUXPLOVAMHACPA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound features a triazoloazepine core—a seven-membered azepine ring fused with a triazole moiety—substituted with a urea bridge linking 4-methoxyphenyl and 3-methylphenyl groups. The methylene spacer between the triazoloazepine and urea groups enhances conformational flexibility, enabling diverse molecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₇N₅O₂ | |
| Molecular Weight | 405.5 g/mol | |
| logP (Partition Coefficient) | 3.7–4.1 (calculated) | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 2 | |
| Polar Surface Area | ~90 Ų |
The methoxy group on the phenyl ring contributes electron-donating effects, while the methyl substituent introduces steric bulk, influencing target binding affinity.
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, typically including:
-
Triazoloazepine Core Formation: Cyclization of precursors like 6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepine using cyclocondensation or ring-closing metathesis .
-
Substituent Introduction:
-
Suzuki coupling for aryl group attachment.
-
Urea bridge formation via reaction of isocyanates with amines.
-
Industrial-Scale Production
Optimized methods employ continuous flow reactors and high-throughput screening to improve yields (>75%). Key challenges include regioselectivity in triazole ring formation and purification of stereoisomers .
Biological Activity and Mechanisms
Kinase Inhibition
The triazoloazepine scaffold exhibits affinity for p38 mitogen-activated protein (MAP) kinase, a target in inflammatory diseases . Molecular docking studies suggest the urea group forms hydrogen bonds with kinase active sites, while hydrophobic interactions stabilize binding .
Table 2: Comparative Biological Activities of Analogues
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Target Compound | p38 MAP Kinase | 110 ± 15 | |
| Chloro-Substituted Analogue | CYP3A4 | 420 ± 30 | |
| Benzothiazolyl Urea | EGFR | 85 ± 10 |
Applications in Drug Development
Anticancer Agents
Triazoloazepine derivatives demonstrate antiproliferative activity against MKN-45 gastric adenocarcinoma cells (IC₅₀: 1.2–3.8 µM) . The target compound’s urea moiety may enhance DNA intercalation or topoisomerase inhibition.
Anti-Inflammatory Therapeutics
In murine models, triazoloazepines reduce TNF-α production by 60–70% at 10 mg/kg doses, comparable to dexamethasone .
Comparative Analysis with Structural Analogues
Substituent Effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume